molecular formula C16H20N4O3S2 B5089280 1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide

1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide

Cat. No. B5089280
M. Wt: 380.5 g/mol
InChI Key: QHFHKOLCYIPVHB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a sulfonyl group, a thiadiazole ring, and a piperidine ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities.


Molecular Structure Analysis

The molecular structure of similar compounds involves a central piperazine ring, which is a six-membered ring containing two nitrogen atoms . The sulfonyl group is likely attached to one of the carbon atoms in the piperazine ring, and the thiadiazole ring is likely attached to a nitrogen atom in the piperazine ring.


Chemical Reactions Analysis

Piperazine derivatives can participate in a variety of chemical reactions. For example, they can undergo electrophilic aromatic substitution, a common reaction in which an electrophile replaces a group (usually hydrogen) on an aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds show that they are typically solid at room temperature . They have a molecular weight in the range of 250-350 g/mol .

Mechanism of Action

The mechanism of action of such compounds would depend on their intended use. For example, some piperazine derivatives act as alpha-adrenergic agonists, interacting with octopamine receptors in the central nervous system .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand their potential hazards .

Future Directions

The future directions for research on such compounds could involve exploring their potential uses in medicinal chemistry, given the diverse biological activities of piperazine derivatives .

properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S2/c1-11-3-4-12(2)14(9-11)25(22,23)20-7-5-13(6-8-20)15(21)18-16-19-17-10-24-16/h3-4,9-10,13H,5-8H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFHKOLCYIPVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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